molecular formula C5H5F2N3O2S B15315662 5-Difluoromethanesulfonylpyrimidin-2-amine

5-Difluoromethanesulfonylpyrimidin-2-amine

Katalognummer: B15315662
Molekulargewicht: 209.18 g/mol
InChI-Schlüssel: IMWMQUIHYKAQEF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Difluoromethanesulfonylpyrimidin-2-amine is a chemical compound with significant potential in various scientific fields It is characterized by the presence of a difluoromethanesulfonyl group attached to a pyrimidine ring, which imparts unique chemical properties to the molecule

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Difluoromethanesulfonylpyrimidin-2-amine typically involves the introduction of the difluoromethanesulfonyl group onto a pyrimidine precursor. One common method involves the reaction of pyrimidin-2-amine with difluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity of the difluoromethanesulfonyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

5-Difluoromethanesulfonylpyrimidin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The difluoromethanesulfonyl group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.

    Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules .

Wissenschaftliche Forschungsanwendungen

5-Difluoromethanesulfonylpyrimidin-2-amine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Difluoromethanesulfonylpyrimidin-2-amine involves its interaction with specific molecular targets. The difluoromethanesulfonyl group can form strong bonds with various biological molecules, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Amino-5-fluoropyridine: Another fluorinated pyrimidine derivative with similar chemical properties.

    5-Fluoropyrimidine: A compound with a fluorine atom attached to the pyrimidine ring, used in various chemical reactions.

    2-Aminopyrimidine: A basic pyrimidine derivative used in organic synthesis.

Uniqueness

5-Difluoromethanesulfonylpyrimidin-2-amine is unique due to the presence of the difluoromethanesulfonyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Eigenschaften

Molekularformel

C5H5F2N3O2S

Molekulargewicht

209.18 g/mol

IUPAC-Name

5-(difluoromethylsulfonyl)pyrimidin-2-amine

InChI

InChI=1S/C5H5F2N3O2S/c6-4(7)13(11,12)3-1-9-5(8)10-2-3/h1-2,4H,(H2,8,9,10)

InChI-Schlüssel

IMWMQUIHYKAQEF-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=NC(=N1)N)S(=O)(=O)C(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.